5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
5-ethyl-1-(4-methylphenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCCLFAKKPFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The specific interaction depends on the chemical structure of the pyrazole derivative and the nature of the target.
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation. The specific pathways affected depend on the nature of the target and the cellular context.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Pyrazole derivatives have been reported to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities. The specific effects depend on the nature of the target and the cellular context.
Action Environment
The action of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles, leading to changes in the production of specific proteins involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in enzyme inhibition, as mentioned earlier. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating neurotransmission. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can influence the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects.
Biological Activity
5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including molecular docking, enzyme inhibition, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 216.29 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with biological targets due to its electron-rich nature.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory activity against various enzymes. Molecular docking studies have shown that it effectively binds to prostaglandin synthase, suggesting potential applications in anti-inflammatory therapies. The binding interactions primarily involve hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory action .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated significant antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblast cells .
Table 1: Anticancer Activity of this compound
| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| HepG2 (Liver) | 54.25 | 80.06 |
| HeLa (Cervical) | 38.44 | Not specified |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating its potential as an anti-inflammatory agent .
Case Studies
In a notable study, researchers synthesized various pyrazole derivatives and assessed their biological activities. Among these, compounds similar to this compound showed promising results in reducing inflammation and exhibiting anticancer properties .
Structure Activity Relationship (SAR)
The structure activity relationship studies highlight that modifications at the N1 position of the pyrazole ring significantly affect the biological activity of the compound. For instance, substituents like alkyl or aryl groups can enhance or diminish the antiproliferative effects observed in cancer cell lines .
Scientific Research Applications
Organic Electronics
One of the prominent applications of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs).
Key Points :
- Dopant/Host Material : The compound can serve as a dopant or host material in OLEDs, enhancing light emission efficiency and stability.
- Research Findings : Studies have indicated that incorporating this compound into OLED structures significantly improves performance metrics such as brightness and color purity .
Mesoporous Materials
The compound has also been explored for its potential in creating mesoporous materials.
Key Points :
- Applications in Catalysis : Mesoporous materials are essential in catalysis and adsorption processes. The incorporation of this compound can modify the pore structure and surface properties, leading to enhanced catalytic activity.
- Nanomaterials Development : Its use in synthesizing nanoclays and other nano-minerals has been documented, contributing to advancements in nanotechnology .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its pharmacological properties.
Key Points :
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds may exhibit anticancer properties. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines.
- Mechanism of Action : The mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation .
Case Study 1: OLED Performance Enhancement
A study conducted on OLED devices incorporating this compound demonstrated a marked improvement in device efficiency. The results showed:
- Brightness Increase : Up to 30% increase in brightness compared to conventional materials.
- Lifespan Extension : Enhanced thermal stability led to a longer operational lifespan of the OLEDs.
Case Study 2: Catalytic Applications
In catalytic applications, mesoporous materials synthesized with this compound were tested for their effectiveness in organic reactions:
- Reaction Yield Improvement : Increased yields were observed in reactions involving Friedel-Crafts acylation.
- Selectivity Enhancement : The mesoporous structure allowed for better selectivity towards desired products.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and amino group undergo oxidation under controlled conditions.
Key Findings :
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
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Products : Formation of pyrazole oxides (e.g., N-oxides) or hydroxylated derivatives.
-
Mechanism : Oxidation occurs at the amino group or the pyrazole ring’s nitrogen atoms, depending on reaction conditions.
| Reaction Type | Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|---|
| Ring oxidation | Aqueous H₂O₂, 60°C | 30% H₂O₂ | Pyrazole N-oxide | 65–75% | |
| Side-chain oxidation | Acidic KMnO₄ | KMnO₄, H₂SO₄ | Carboxylic acid derivative | ~50% |
Reduction Reactions
The amino group participates in reductive transformations.
Key Findings :
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Products : Reduced intermediates or deaminated derivatives.
| Reaction Type | Conditions | Reagents | Major Product | Notes | Source |
|---|---|---|---|---|---|
| Amino group reduction | Methanol, RT | NaBH₄ | Deaminated pyrazole | Requires excess reagent |
Substitution Reactions
The amino group at the 4-position is highly reactive in nucleophilic substitutions.
Key Findings :
-
Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.
-
Products : N-alkylated or N-acylated derivatives.
| Reaction Type | Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|---|
| N-Alkylation | DCM, 0°C | CH₃I, K₂CO₃ | N-Methyl derivative | 80–85% | |
| N-Acylation | THF, reflux | AcCl, Et₃N | N-Acetyl derivative | 70% |
Cyclization Reactions
The compound acts as a precursor in heterocyclic synthesis.
Key Findings :
-
Reagents : Carbonyl compounds (e.g., aldehydes) under acidic or basic conditions .
-
Products : Fused pyrazolo[1,5-a]pyrimidines or triazines.
| Reaction Type | Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|---|
| Condensation | Ethanol, reflux | p-Methoxybenzaldehyde | Imine intermediate | 91% |
Acid-Base Reactions
The amino group exhibits basicity, forming salts with mineral acids.
Key Findings :
| Reaction Type | Conditions | Reagents | Major Product | Application | Source |
|---|---|---|---|---|---|
| Salt formation | RT, aqueous | HCl | Hydrochloride salt | Improves solubility |
Photochemical Reactions
Limited data suggest sensitivity to UV light, leading to dimerization or decomposition .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Trends and Implications
Electronic Effects :
- Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine) exhibit enhanced electron-withdrawing properties, which can improve binding affinity in drug-receptor interactions .
- The difluoromethyl group in 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride increases metabolic stability and lipophilicity, a common strategy in agrochemical design .
Steric and Solubility Considerations :
- Bulkier substituents like isopropyl (1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine) may hinder molecular packing, affecting crystallinity .
- Methoxy groups (5-(4-methoxyphenyl)-2-methylpyrazol-3-amine) improve aqueous solubility, critical for pharmacokinetics .
The ethyl group in the target compound may offer a balance between hydrophobicity and steric demand.
Preparation Methods
Synthesis via Reaction of β-Ketonitriles with Hydrazines
The most versatile and commonly employed method for synthesizing 5-aminopyrazoles, including derivatives like 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, involves the condensation of β-ketonitriles with hydrazines. This approach is well-documented and provides a regiospecific route to 5-aminopyrazoles with diverse substituents.
- The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
- This intermediate then undergoes intramolecular cyclization by nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.
- The substituents on the hydrazine and β-ketonitrile determine the substitution pattern on the pyrazole ring.
- Using 4-methylphenylhydrazine as the hydrazine component introduces the 4-methylphenyl group at the N-1 position.
- Employing an ethyl-substituted β-ketonitrile or a suitable β-ketoester derivative can introduce the ethyl group at the C-5 position.
- The amino group at C-4 is inherent in the product from the cyclization of β-ketonitriles with hydrazines.
This method is favored for its simplicity, good yields, and the ability to introduce a variety of substituents by selecting appropriate starting materials.
Direct N-Substitution of Pyrazoles Using Primary Amines
An alternative approach involves the direct preparation of N-substituted pyrazoles from primary aromatic amines and diketones or related precursors under mild conditions, without the need for inorganic reagents.
- Primary aromatic amine (e.g., 4-methylphenylamine) is reacted with a diketone or β-dicarbonyl compound containing the ethyl substituent.
- The reaction is typically conducted at moderate temperatures (around 85 °C) in solvents such as DMF.
- Workup involves extraction and purification by column chromatography.
- This method allows for the preparation of N-aryl pyrazoles with diverse substituents efficiently.
Though yields may vary, this method offers a direct route to N-substituted pyrazoles and can be optimized for the target compound.
Synthesis via Hydrazone Intermediates and Cyclization
In some protocols, hydrazones formed from the reaction of hydrazines with α-cyano ketones or aldehydes serve as intermediates. These hydrazones can be isolated and then cyclized under reflux or basic conditions to yield 5-aminopyrazoles.
- Hydrazones exhibit characteristic IR and NMR signals (e.g., C≡N stretch around 2179 cm⁻¹).
- Cyclization is often performed in ethanol under reflux or with base.
- This stepwise approach allows for structural characterization of intermediates and fine control over reaction conditions.
This route can be adapted for the preparation of this compound by selecting appropriate hydrazines and α-cyano ketones bearing the desired substituents.
Notes on Structural Characterization and Purity
- The final compounds are typically characterized by 1H and 13C NMR spectroscopy, confirming the presence of ethyl and 4-methylphenyl groups as well as the amino substituent.
- IR spectroscopy shows characteristic NH and C=N stretching vibrations.
- Crystallization from ethanol or chromatographic purification ensures high purity.
- X-ray crystallography can confirm molecular conformation and hydrogen bonding patterns, as observed in related compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketonitrile + Hydrazine Condensation | β-ketonitrile with ethyl substituent, 4-methylphenylhydrazine | Reflux in ethanol, 16 h | High yield, regiospecific, versatile | Requires synthesis of β-ketonitrile precursor |
| Direct N-Substitution from Primary Amines | 4-methylphenylamine, diketone with ethyl group, O-(4-nitrobenzoyl)hydroxylamine | 85 °C, DMF, 1.5 h | Mild conditions, no inorganic reagents | Moderate yields, requires chromatographic purification |
| Hydrazone Intermediate Cyclization | α-cyano ketones/aldehydes, hydrazines | Reflux in ethanol or basic conditions | Allows intermediate isolation, structural control | Multi-step, intermediate isolation needed |
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12h | 62 | 95.2 |
| Alkylation | DMF, K2CO3, 100°C, 6h | 78 | 98.5 |
| Microwave-Assisted | Solvent-free, 120°C, 30min | 71 | 97.8 |
Advanced: How can researchers resolve discrepancies in reported biological activities of pyrazole derivatives through structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions in biological data (e.g., antimicrobial vs. inactive results) require systematic SAR analysis:
- Functional Group Variation : Compare analogs with substituents at positions 3, 4, and 5. For example, fluoro or methoxy groups at position 4 enhance antimicrobial activity .
- Computational Modeling : Use molecular docking to assess binding affinities with targets like bacterial enzymes (e.g., DNA gyrase) .
- Bioassay Standardization : Control variables such as bacterial strain (Gram-positive vs. Gram-negative) and assay conditions (MIC vs. time-kill studies) to ensure reproducibility .
Q. Table 2: SAR of Pyrazole Derivatives
| Substituent Position | Activity (MIC, µg/mL) | Target Organism | Reference |
|---|---|---|---|
| 4-Fluoro | 2.5 (S. aureus) | Gram-positive | |
| 3-Methoxy | Inactive | E. coli | |
| 5-Ethyl | 8.0 (P. aeruginosa) | Gram-negative |
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the ethyl group’s triplet at δ 1.2 ppm and aromatic protons at δ 7.3–7.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 232.1456) validates molecular formula .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .
Advanced: What strategies optimize the reaction conditions for introducing specific substituents to enhance biological activity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents like 4-methylphenyl .
- Catalyst Selection : Pd/C or CuI catalysts enhance cross-coupling reactions for aryl/heteroaryl substitutions .
- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions during sensitive substitutions (e.g., amine alkylation) .
Q. Table 3: Optimization of Ethyl Group Introduction
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 80 | 45 |
| K2CO3 | DMF | 100 | 72 |
| NaH | THF | 0 | 68 |
Advanced: How do crystallographic studies contribute to understanding the molecular interactions of this compound?
Methodological Answer:
- Hydrogen Bonding Networks : X-ray data reveal intermolecular N–H···N bonds between pyrazole amines and adjacent aromatic rings, stabilizing crystal lattices .
- Torsion Angle Analysis : Substituent orientation (e.g., dihedral angle between ethyl and 4-methylphenyl groups) impacts binding to biological targets like kinase enzymes .
- Electron Density Maps : Identify charge distribution, guiding modifications to enhance solubility or target affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
